2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-ethyl-5-piperidin-3-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-11-8-13-10-16(6-7-17(13)15-11)12-4-3-5-14-9-12/h8,12,14H,2-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIULBVVOOPLRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCN(CC2=C1)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₄. The compound features a piperidine ring and a tetrahydropyrazolo structure which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:
- Antitumor Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines. They inhibit key pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : These compounds have been reported to reduce inflammation markers in vitro and in vivo.
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits BRAF(V600E), EGFR | |
| Anti-inflammatory | Reduces cytokines and inflammation markers | |
| Antimicrobial | Effective against various bacterial strains |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors which are crucial in cancer signaling pathways.
- Modulation of Apoptosis : These compounds can induce apoptosis in cancer cells through the activation of caspases.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives may scavenge free radicals and reduce oxidative stress.
Case Studies
Several studies have explored the biological efficacy of pyrazole derivatives similar to this compound:
- Study on Antitumor Activity : A study demonstrated that a related pyrazole derivative significantly inhibited the growth of melanoma cells by targeting the BRAF pathway. The IC50 values indicated strong potency at low concentrations .
- Anti-inflammatory Study : Another research highlighted the anti-inflammatory potential of pyrazole derivatives in a murine model of arthritis. The compounds reduced swelling and pain by decreasing pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Analogs in the Pyrazolo[1,5-a]pyrazine Family
Table 1: Core Modifications and Substituent Effects
Key Observations :
- Core Flexibility : The pyrazolo[1,5-a]pyrazine scaffold tolerates diverse substituents (e.g., alkyl, aryl, heterocycles) at positions 2, 5, and 7, enabling tailored pharmacokinetic and pharmacodynamic profiles.
- Piperidine vs. Benzyl/Phenyl : The 5-piperidin-3-yl group in the target compound introduces a basic amine, contrasting with the hydrophobic benzyl () or aryl groups in THPP derivatives (). This may enhance solubility and target engagement in CNS or enzyme-active sites.
- Activity Correlation : Substituents at position 5 are critical for biological activity. For example, 5-(3-methylfuran-2-carbonyl) in confers antiviral activity, while 5-aryl groups in THPP derivatives () drive HBV inhibition.
Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Differences :
- Pyrazine vs. Pyrimidine: Pyrazolo[1,5-a]pyrazine has two adjacent nitrogen atoms in the six-membered ring, while pyrazolo[1,5-a]pyrimidine (e.g., zanubrutinib, ) has two non-adjacent nitrogens.
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular Properties
Key Observations :
- The target compound’s piperidine group improves aqueous solubility compared to purely lipophilic analogs (e.g., zanubrutinib). Salt formation (e.g., dihydrochloride in ) further enhances solubility for drug delivery.
- Molecular weight (~247 g/mol) aligns with Lipinski’s rules, suggesting favorable oral bioavailability.
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrazine Core
- Starting Materials: Pyrazole derivatives and suitable diamine or aminoalkyl precursors.
- Reaction Conditions: Cyclization typically under reflux in polar solvents such as ethanol or DMF, sometimes with acid or base catalysis.
- Outcome: Formation of the fused bicyclic pyrazolo[1,5-a]pyrazine system.
Tetrahydro Ring Formation
- Hydrogenation: Partial saturation of the pyrazolo[1,5-a]pyrazine ring to form the 4,5,6,7-tetrahydro derivative.
- Catalysts: Commonly palladium on carbon (Pd/C) under hydrogen atmosphere.
- Control: Reaction time and pressure are controlled to avoid over-reduction.
Functionalization at the 5-Position with Piperidin-3-yl Group
- Nucleophilic Substitution or Coupling: The piperidin-3-yl group can be introduced via nucleophilic substitution on a halogenated intermediate or via palladium-catalyzed cross-coupling reactions.
- Protecting Groups: Piperidine nitrogen may be protected during synthesis to prevent side reactions.
- Deprotection: Final deprotection under acidic or basic conditions to yield the free piperidin-3-yl substituent.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Cyclization | Pyrazole derivative + diamine, EtOH reflux | Pyrazolo[1,5-a]pyrazine core |
| 2 | Partial Hydrogenation | Pd/C, H2, room temperature | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine |
| 3 | Alkylation at 2-position | Ethyl bromide, NaH, DMF | 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
| 4 | Nucleophilic substitution | 3-Bromopiperidine, base, coupling catalyst | This compound |
Analysis of Preparation Methods
- Yield and Purity: Optimization of each step is crucial to maximize yield and purity. Hydrogenation conditions must be carefully controlled to avoid over-reduction or ring opening.
- Selectivity: Alkylation and substitution steps require regioselective control to ensure substitution at the correct positions.
- Scalability: The synthetic route is amenable to scale-up, particularly when using catalytic hydrogenation and standard alkylation methods.
- Safety and Environmental Considerations: Use of palladium catalysts and strong bases requires appropriate handling and disposal protocols.
Research Findings and Patents
- Patents such as ES2744636T3 describe substituted tetrahydropyrazolo[1,5-a]pyrazine derivatives with kinase inhibitory activity, indicating synthetic methods involving substitution on the pyrazolo[1,5-a]pyrazine scaffold.
- Related pyrazolo[1,5-a]pyrimidine compounds have been synthesized using similar strategies involving cyclization, hydrogenation, and functionalization steps, as documented in US9447106B2.
- The synthetic versatility of the pyrazolo[1,5-a]pyrazine framework allows for various substitutions, including piperidinyl groups, enhancing biological activity and solubility.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization solvent | Ethanol, DMF | Reflux conditions |
| Hydrogenation catalyst | Pd/C | Room temperature, controlled pressure |
| Alkylation base | NaH, KOtBu | Polar aprotic solvents preferred |
| Alkylating agent | Ethyl bromide or iodide | Stoichiometric control needed |
| Piperidinyl introduction | Nucleophilic substitution or Pd-catalyzed coupling | Protecting groups may be required |
| Purification | Chromatography, recrystallization | Ensures high purity |
Q & A
Q. What are the key synthetic strategies for preparing 2-ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
The synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors, iodination, and functionalization of the piperidine moiety. For example, analogous compounds (e.g., ethyl 2-iodo derivatives) are synthesized via cyclization of pyrazolo[1,5-a]pyrazine intermediates, followed by iodination using iodine and copper(II) acetate in methanol . Piperidine substitution may be achieved through nucleophilic substitution or reductive amination, with optimization of solvent systems (e.g., THF, DCM) and catalysts (e.g., LiAlH4 for reduction steps) critical for yield and purity .
Q. How can structural characterization be optimized for this compound?
Advanced spectroscopic techniques are essential:
- NMR : H and C NMR (e.g., in CDCl₃) resolve the tetrahydropyrazolo-pyrazine core and substituents (e.g., ethyl, piperidine groups) .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) confirms molecular weight (e.g., m/z 166 [M+H]+ for related derivatives) .
- X-ray Crystallography : Used to validate stereochemistry in crystalline derivatives (e.g., tert-butyl carbamate intermediates) .
Q. What are the primary biological targets associated with this scaffold?
The tetrahydropyrazolo-pyrazine core is a privileged structure in medicinal chemistry. Related compounds inhibit enzymes such as:
- HBV Core Protein : Derivatives act as allosteric modulators (CpAMs), suppressing viral replication in nucleos(t)ide-resistant strains .
- Cholinesterases : Halogenated analogs (e.g., 2-iodo derivatives) show IC₅₀ values <1 µM for AChE/BChE, relevant to neurodegenerative diseases .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of antiviral activity?
Comparative analysis of halogenated derivatives reveals key SAR trends:
Q. What experimental designs address contradictions in biological data across analogs?
Discrepancies in activity (e.g., variable IC₅₀ values) may arise from assay conditions or stereochemical factors. Strategies include:
Q. How can synthetic routes be optimized for scale-up without compromising purity?
Industrial-scale synthesis often employs:
- Continuous Flow Reactors : Enhance efficiency for cyclization and iodination steps .
- Automated Purification : Flash chromatography or recrystallization (e.g., ethanol/water systems) ensures >95% purity .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
Q. What in vivo models validate the therapeutic potential of this compound?
- HBV AAV Mouse Model : Oral administration of lead analogs (e.g., compound 45) reduces viral DNA load by >90% .
- Cancer Stem Cell Models : Pyrazolo-pyrazine-fused chlorins (e.g., A-PX) show photodynamic efficacy in endometrial cancer stem cells via aldehyde dehydrogenase targeting .
Methodological Considerations
Q. How to mitigate challenges in regiocontrolled synthesis?
A four-step protocol ensures regioselectivity:
- Alkylation : Pyrazole precursors with 2,2-dialkoxyethyl groups.
- Formylation : Introduce aldehydes at the 5-position.
- Deprotection/Cyclization : Acidic conditions (e.g., HCl/THF) yield tetrahydropyrazolo-pyrazines . Monitoring via TLC and adjusting reaction temperature (e.g., 65°C for LiAlH4 reductions) prevents side products .
Q. What computational tools predict binding modes to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with HBV core proteins or cholinesterases .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
Data Contradictions and Resolution
Q. Why do some analogs show divergent activity in enzyme vs. cell-based assays?
Discrepancies may reflect differences in membrane permeability or off-target effects. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
